molecular formula C24H21BrN2O6 B12008674 4-Bromo-2-(2-((2-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate CAS No. 767334-03-2

4-Bromo-2-(2-((2-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate

Cat. No.: B12008674
CAS No.: 767334-03-2
M. Wt: 513.3 g/mol
InChI Key: QQCCQKKBMOIMEM-VULFUBBASA-N
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Description

4-Bromo-2-(2-((2-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, methoxy groups, and a carbohydrazonoyl moiety. The presence of these functional groups contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(2-((2-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of 2-methoxyphenoxyacetic acid: This can be achieved by reacting 2-methoxyphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Acylation: The 2-methoxyphenoxyacetic acid is then acylated with a suitable acylating agent, such as acetyl chloride, to form the corresponding acyl derivative.

    Hydrazonation: The acyl derivative is reacted with hydrazine hydrate to introduce the carbohydrazonoyl group.

    Bromination: The resulting compound is then brominated using a brominating agent like bromine or N-bromosuccinimide to introduce the bromine atom.

    Esterification: Finally, the compound is esterified with 4-methoxybenzoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(2-((2-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbohydrazonoyl group can be reduced to form corresponding amines.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-Bromo-2-(2-((2-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2-((2-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and methoxy groups can influence its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-(2-((4-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
  • 4-Bromo-2-(2-((2-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate
  • 4-Bromo-2-(2-((2-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate

Uniqueness

The uniqueness of 4-Bromo-2-(2-((2-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of both methoxy and bromine groups, along with the carbohydrazonoyl moiety, makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

767334-03-2

Molecular Formula

C24H21BrN2O6

Molecular Weight

513.3 g/mol

IUPAC Name

[4-bromo-2-[(E)-[[2-(2-methoxyphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C24H21BrN2O6/c1-30-19-10-7-16(8-11-19)24(29)33-20-12-9-18(25)13-17(20)14-26-27-23(28)15-32-22-6-4-3-5-21(22)31-2/h3-14H,15H2,1-2H3,(H,27,28)/b26-14+

InChI Key

QQCCQKKBMOIMEM-VULFUBBASA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)COC3=CC=CC=C3OC

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)COC3=CC=CC=C3OC

Origin of Product

United States

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